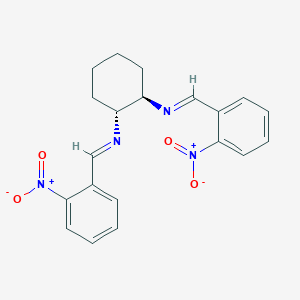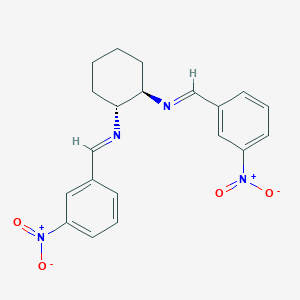![molecular formula C20H28N2O4S B288134 N-[3-(4-morpholinyl)propyl]-4-propoxy-1-naphthalenesulfonamide](/img/structure/B288134.png)
N-[3-(4-morpholinyl)propyl]-4-propoxy-1-naphthalenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(4-morpholinyl)propyl]-4-propoxy-1-naphthalenesulfonamide, also known as NPS, is a chemical compound that has been extensively studied for its potential therapeutic applications. NPS belongs to the class of sulfonamide compounds and has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-angiogenic effects.
科学研究应用
N-[3-(4-morpholinyl)propyl]-4-propoxy-1-naphthalenesulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. N-[3-(4-morpholinyl)propyl]-4-propoxy-1-naphthalenesulfonamide has also been shown to exhibit anti-cancer effects by inhibiting the growth and proliferation of cancer cells. Additionally, it has been shown to exhibit anti-angiogenic effects by inhibiting the formation of new blood vessels.
作用机制
The mechanism of action of N-[3-(4-morpholinyl)propyl]-4-propoxy-1-naphthalenesulfonamide involves its binding to a specific site on the enzyme carbonic anhydrase IX (CAIX). CAIX is overexpressed in many types of cancer cells and is involved in the regulation of pH in the tumor microenvironment. By binding to CAIX, N-[3-(4-morpholinyl)propyl]-4-propoxy-1-naphthalenesulfonamide inhibits its activity and leads to a decrease in pH, which in turn inhibits the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
N-[3-(4-morpholinyl)propyl]-4-propoxy-1-naphthalenesulfonamide has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of many inflammatory diseases. N-[3-(4-morpholinyl)propyl]-4-propoxy-1-naphthalenesulfonamide has also been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis. Additionally, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
实验室实验的优点和局限性
One of the main advantages of N-[3-(4-morpholinyl)propyl]-4-propoxy-1-naphthalenesulfonamide is its specificity for CAIX, which makes it a promising therapeutic agent for the treatment of cancer. Additionally, N-[3-(4-morpholinyl)propyl]-4-propoxy-1-naphthalenesulfonamide has been shown to be well-tolerated in animal studies, which is an important consideration for the development of any new drug. However, one of the limitations of N-[3-(4-morpholinyl)propyl]-4-propoxy-1-naphthalenesulfonamide is its low solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the study of N-[3-(4-morpholinyl)propyl]-4-propoxy-1-naphthalenesulfonamide. One area of research is the development of more efficient synthesis methods for N-[3-(4-morpholinyl)propyl]-4-propoxy-1-naphthalenesulfonamide. Another area of research is the investigation of the anti-inflammatory and neuroprotective effects of N-[3-(4-morpholinyl)propyl]-4-propoxy-1-naphthalenesulfonamide. Additionally, the potential use of N-[3-(4-morpholinyl)propyl]-4-propoxy-1-naphthalenesulfonamide in combination with other therapeutic agents for the treatment of cancer should be explored. Finally, the development of more water-soluble derivatives of N-[3-(4-morpholinyl)propyl]-4-propoxy-1-naphthalenesulfonamide could improve its pharmacokinetic properties and increase its potential for clinical use.
Conclusion:
In conclusion, N-[3-(4-morpholinyl)propyl]-4-propoxy-1-naphthalenesulfonamide is a promising chemical compound that has been extensively studied for its potential therapeutic applications. Its specificity for CAIX and its anti-inflammatory, anti-cancer, and anti-angiogenic effects make it a promising therapeutic agent for the treatment of cancer. However, further research is necessary to fully understand the potential of N-[3-(4-morpholinyl)propyl]-4-propoxy-1-naphthalenesulfonamide and to develop more efficient synthesis methods and more water-soluble derivatives.
合成方法
The synthesis of N-[3-(4-morpholinyl)propyl]-4-propoxy-1-naphthalenesulfonamide involves the reaction of 4-propoxy-1-naphthalenesulfonyl chloride with 3-(4-morpholinyl)propylamine in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified through column chromatography to obtain pure N-[3-(4-morpholinyl)propyl]-4-propoxy-1-naphthalenesulfonamide.
属性
产品名称 |
N-[3-(4-morpholinyl)propyl]-4-propoxy-1-naphthalenesulfonamide |
|---|---|
分子式 |
C20H28N2O4S |
分子量 |
392.5 g/mol |
IUPAC 名称 |
N-(3-morpholin-4-ylpropyl)-4-propoxynaphthalene-1-sulfonamide |
InChI |
InChI=1S/C20H28N2O4S/c1-2-14-26-19-8-9-20(18-7-4-3-6-17(18)19)27(23,24)21-10-5-11-22-12-15-25-16-13-22/h3-4,6-9,21H,2,5,10-16H2,1H3 |
InChI 键 |
ABWNKYVGNKIEEL-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NCCCN3CCOCC3 |
规范 SMILES |
CCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NCCCN3CCOCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[3-(4-Ethoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B288052.png)
![(6Z)-2-tert-butyl-6-[[[(1R,2R)-2-[[(Z)-(5-tert-butyl-3-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]cyclohexyl]amino]methylidene]-4-nitrocyclohexa-2,4-dien-1-one](/img/structure/B288053.png)
![(6Z)-4-tert-butyl-6-[[[(1R,2R)-2-[[(Z)-(3-tert-butyl-5-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]cyclohexyl]amino]methylidene]-2-nitrocyclohexa-2,4-dien-1-one](/img/structure/B288054.png)
![(6Z)-2-bromo-6-[[[(1R,2R)-2-[[(Z)-(5-bromo-3-tert-butyl-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]cyclohexyl]amino]methylidene]-4-tert-butylcyclohexa-2,4-dien-1-one](/img/structure/B288056.png)
![3-[2-(3,4-dichlorophenyl)vinyl]-1-phenylcyclohepta[c]pyrazol-8(1H)-one](/img/structure/B288060.png)
![2-[3-(4-Bromophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B288063.png)
![3-[2-(1,3-benzodioxol-5-yl)vinyl]-1-{4-nitrophenyl}cyclohepta[c]pyrazol-8(1H)-one](/img/structure/B288064.png)


![4-[2-(1-{4-Nitrophenyl}-8-oxo-1,8-dihydrocyclohepta[c]pyrazol-3-yl)vinyl]benzonitrile](/img/structure/B288069.png)
![3-[2-(2-bromophenyl)vinyl]-1-{4-nitrophenyl}cyclohepta[c]pyrazol-8(1H)-one](/img/structure/B288070.png)
![3-[2-(2-bromophenyl)vinyl]-1-phenylcyclohepta[c]pyrazol-8(1H)-one](/img/structure/B288071.png)
![4-Phenyl-2-tricyclo[8.2.2.2~4,7~]hexadeca-1(12),4,6,10,13,15-hexaen-5-yl-4,5-dihydro-1,3-oxazole](/img/structure/B288073.png)
![4-Isopropyl-2-tricyclo[8.2.2.2~4,7~]hexadeca-1(12),4,6,10,13,15-hexaen-5-yl-4,5-dihydro-1,3-oxazole](/img/structure/B288074.png)